3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-12(20)13-3-2-4-16(10-13)25(22,23)19-11-17(21)14-5-6-18-15(9-14)7-8-24-18/h2-6,9-10,17,19,21H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHPMGTZMEIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the dihydrobenzofuran intermediate with ethylene oxide or a similar reagent.
Sulfonamide Formation: The hydroxyethyl-dihydrobenzofuran intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide moiety in this compound suggests significant potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In vitro assays demonstrated that compounds similar to 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide exhibited minimal inhibitory concentrations (MIC) ranging from to against various bacterial strains . This highlights the potential of the compound as a candidate for further development in antimicrobial therapies.
Antitumor Activity
Research indicates that compounds with similar structures may possess antitumor properties. The benzofuran component is believed to play a role in inhibiting cancer cell proliferation.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute revealed that related compounds demonstrated GI50 values as low as against melanoma cell lines, indicating strong potential for anticancer applications . The mechanism may involve interference with cell cycle progression and apoptosis pathways.
Neuropharmacological Applications
The potential neuropharmacological effects of this compound are also noteworthy. Similar sulfonamide derivatives have been shown to exhibit anticonvulsant activity by modulating neurotransmitter systems, particularly through GABAergic signaling pathways.
Case Study: Anticonvulsant Evaluation
In experiments using the maximal electroshock seizure (MES) test in mice, compounds related to this compound demonstrated significant protection against seizures at doses as low as .
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several sulfonamide and benzofuran derivatives. A notable analogue is N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide (), which differs in substituents and backbone rigidity:
- Dihydrobenzofuran vs. Benzofuran : The target compound’s dihydrobenzofuran (partially saturated) may enhance solubility compared to the fully aromatic benzofuran in .
- Hydroxyethyl vs.
- Acetyl Position : Both compounds feature acetyl groups, but their positions on the benzene ring (para in the target vs. meta in the analogue) may influence electronic effects and binding affinity.
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Functional Implications
- Enzyme Inhibition : Sulfonamide derivatives often target carbonic anhydrases or cyclooxygenases. The hydroxyethyl group in the target compound may enhance binding to hydrophilic enzyme pockets compared to the benzoyl group in .
- Metabolic Stability : The dihydrobenzofuran scaffold may reduce oxidative metabolism (common in aromatic benzofurans), as suggested by studies on similar dihydroheterocycles.
- Crystallographic Analysis : Tools like ORTEP-3 () could resolve the spatial arrangement of the acetyl and sulfonamide groups, aiding in structure-activity relationship (SAR) studies.
Biological Activity
3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its unique structural features. This compound combines an acetyl group, a dihydrobenzofuran moiety, and a benzenesulfonamide group, suggesting potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The IUPAC name for this compound is 3-acetyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide. Its molecular formula is , with a molecular weight of approximately 357.41 g/mol. The structure can be represented as follows:
The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzyme active sites and potentially inhibit their activity. This mechanism suggests applicability in treating conditions where enzyme inhibition is beneficial.
Research Findings
Recent studies have evaluated the biological activities of similar compounds within the benzenesulfonamide class. For instance:
- Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects in vivo. For example, certain derivatives demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at varying concentrations .
- Antimicrobial Properties : In vitro studies have reported that related benzenesulfonamides exhibit antimicrobial activity against various pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against E. coli and S. aureus .
- Antioxidant Activity : Some derivatives have also been noted for their antioxidant capabilities, which could be crucial in reducing oxidative stress associated with numerous diseases .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-hydroxyethyl)benzenesulfonamide | Lacks dihydrobenzofuran and acetyl groups | Limited biological activities |
| 3-acetylbenzenesulfonamide | Lacks hydroxyethyl and dihydrobenzofuran groups | Moderate anti-inflammatory effects |
| 2,3-dihydrobenzofuran-5-yl benzenesulfonamide | Lacks acetyl and hydroxyethyl groups | Antimicrobial properties |
The structural diversity among these compounds contributes to their varying biological activities.
Case Study 1: Synthesis and Evaluation of Sulfonamides
A study synthesized several new benzenesulfonamides bearing carboxamide functionalities and evaluated their biological activities. Among these compounds, some exhibited significant anti-inflammatory effects comparable to known standards like Vitamin C .
Case Study 2: Anticancer Potential
Research focused on the anticancer properties of benzofuran derivatives indicated that certain modifications could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions showed improved potency as inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy .
Q & A
Q. Critical Parameters :
- Solvent selection (DMF for polar intermediates, DCM for acid-sensitive steps).
- Temperature control (0–5°C for exothermic steps, reflux for prolonged reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran Halogenation | Br₂, FeCl₃, DCM, 0°C | 78 | |
| Sulfonamide Coupling | Benzenesulfonyl chloride, NaH, THF, RT | 65 | |
| Acetylation | Acetyl chloride, AlCl₃, DCM, reflux | 82 |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity often arise from structural variations, assay conditions, or impurity profiles. Methodological strategies include:
Structural Reanalysis : Confirm compound identity via X-ray crystallography (e.g., ORTEP-3 software for 3D structure validation) and high-resolution mass spectrometry (HRMS) .
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Validate purity (>95% via HPLC with UV/ELSD detection).
SAR Studies : Systematically modify substituents (e.g., acetyl vs. methyl groups) to isolate activity contributors. For example, replacing the benzofuran moiety with dihydrobenzodioxin alters lipophilicity and target affinity .
Case Study : Inconsistent antibacterial activity may stem from varying bacterial membrane permeability. Use logP calculations (e.g., SwissADME) and efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify mechanisms .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons (e.g., acetyl CH₃ at ~2.3 ppm) and benzofuran aromatic signals (6.8–7.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex regions.
Mass Spectrometry (MS) :
- HRMS : Confirm molecular formula (e.g., C₁₉H₂₁NO₅S, [M+H]+ calc. 376.1218).
Chromatography :
- HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
- TLC : Monitor reaction progress (silica GF₂₅₄, UV visualization) .
Advanced: How to design experiments to elucidate the compound’s structure-activity relationship (SAR)?
Answer:
Functional Group Modulation :
- Synthesize analogs with varied substituents (e.g., fluoro vs. methoxy groups on the benzene ring).
- Test against biological targets (e.g., COX-2 inhibition for anti-inflammatory potential).
Computational Modeling :
- Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes).
Pharmacokinetic Profiling :
- Measure metabolic stability (e.g., microsomal incubation) and permeability (Caco-2 assays).
Q. Table 2: Example SAR Data
| Analog Modification | Bioactivity (IC₅₀, nM) | Target | Reference |
|---|---|---|---|
| Acetyl → Propionyl | 120 ± 15 | COX-2 | |
| Benzofuran → Dihydrodioxin | 85 ± 10 | Serotonin Receptor |
Advanced: What strategies mitigate side reactions during sulfonamide coupling?
Answer:
Competitive Solvent Systems : Use DMF for solubility but limit reaction time to avoid N-demethylation.
Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the hydroxyethyl group.
Temperature Gradients : Start at 0°C to suppress oligomerization, then gradually warm to RT.
Byproduct Analysis : Monitor for sulfonic acid impurities via LC-MS and quench excess reagents with aqueous NaHCO₃ .
Basic: How is the benzofuran moiety’s conformation analyzed experimentally?
Answer:
X-ray Crystallography : Resolve dihedral angles between benzofuran and adjacent groups (e.g., 2-hydroxyethyl). ORTEP-3 software generates thermal ellipsoid plots to visualize steric strain .
Vibrational Spectroscopy :
- IR : Detect C-O-C stretching (1240–1270 cm⁻¹) in the benzofuran ring.
- Raman : Map ring puckering modes (500–600 cm⁻¹) .
Advanced: How to address low yields in the acetylation step?
Answer:
Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition.
Solvent Polarity : Switch from DCM to nitrobenzene for electrophilic acylation.
Protecting Groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
Solubility : Poor aqueous solubility (logP ~3.5); enhance via co-solvents (PEG 400) or cyclodextrin inclusion.
pKa : Sulfonamide proton (~9.5) influences ionization in physiological pH.
Stability : Susceptible to hydrolysis at high pH; store at 4°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
